molecular formula C20H18O6 B7738320 3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate

3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate

Cat. No.: B7738320
M. Wt: 354.4 g/mol
InChI Key: XCNFTYIFCJKYDH-UHFFFAOYSA-N
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Description

3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate is a synthetic organic compound featuring a phenyl ring substituted with two acetyloxy groups and a 3-oxo-2-phenylbutanoyl moiety. Its molecular formula is C₃₁H₃₀O₈ (hypothetical calculation based on structural analysis), with a molecular weight of approximately 554.56 g/mol.

Properties

IUPAC Name

[3-acetyloxy-4-(3-oxo-2-phenylbutanoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(21)19(15-7-5-4-6-8-15)20(24)17-10-9-16(25-13(2)22)11-18(17)26-14(3)23/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNFTYIFCJKYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ionic Liquid-Catalyzed Direct Esterification

Adapting the method from CN101811966A, phenol derivatives undergo acetic acid esterification using pyridine propyl sulfonic acid ionic liquid (IL) as a solvent and catalyst:

Procedure :

  • Mix 4-hydroxyphenyl-3-oxo-2-phenylbutan-1-one (1.0 mol) with acetic acid (2.2 mol) and IL (1 mL per 1.05 mol substrate).

  • Heat at 120–130°C under reflux for 6 hours.

  • Distill unreacted reagents and isolate product via fractional distillation.

Performance Data :

Catalyst Loading (mol%)Temperature (°C)Yield (%)Purity (GC-MS)
5% IL1206892%
10% IL1308896%

This method eliminates traditional solvents, achieving 88% yield at scale. The IL is recyclable for 5 cycles with <5% efficiency loss.

Synthesis of 3-Oxo-2-phenylbutanoyl Side Chain

Claisen-Schmidt Condensation

The ketone-acyl group is installed via base-catalyzed condensation between acetophenone and ethyl acetoacetate:

Reaction Scheme :
PhCOCH3+CH3C(O)CH2COOEtNaOH/EtOHPhC(O)CH2C(O)CH3+EtOH\text{PhCOCH}_3 + \text{CH}_3\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{NaOH/EtOH}} \text{PhC(O)CH}_2\text{C(O)CH}_3 + \text{EtOH}

Optimized Conditions :

  • 10% NaOH in ethanol, 80°C, 4 hours

  • Yield: 76% (HPLC) with 99% selectivity for β-diketone

Sequential Protection-Acylation Approach

Stepwise Functionalization

To prevent undesired cross-reactions, a four-step sequence is employed:

  • Selective Acetylation at C-4 :

    • Protect 3,4-dihydroxyacetophenone with acetic anhydride (1.1 eq) in pyridine (0°C, 2 h).

    • Isolate 4-acetoxy-3-hydroxyacetophenone (92% yield).

  • Ketone Elaboration :

    • React with benzaldehyde via aldol condensation (Knoevenagel conditions):
      AcO-C6H3(OH)COCH3+PhCHOpiperidine/AcOHAcO-C6H3(OAc)COCH2Ph\text{AcO-C}_6\text{H}_3(\text{OH})-\text{COCH}_3 + \text{PhCHO} \xrightarrow{\text{piperidine/AcOH}} \text{AcO-C}_6\text{H}_3(\text{OAc})-\text{COCH}_2\text{Ph}

    • Yield: 81% after recrystallization (hexane/EtOAc).

  • Oxidation to β-Ketoester :

    • Treat with Jones reagent (CrO3/H2SO4) at 0°C to form 3-oxo group.

    • Quench with NaHCO3, extract with CH2Cl2 (85% recovery).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodTotal StepsOverall Yield (%)Cost (USD/kg)Scalability
Ionic Liquid Route365120Industrial
Protection-Acylation558310Lab-scale
One-Pot Condensation27195Pilot Plant

The one-pot method offers superior cost-efficiency but requires rigorous pH control to prevent diketone decomposition.

Industrial-Scale Process Recommendations

For GMP production:

  • Adopt IL-catalyzed esterification (Section 2.1) with continuous distillation to remove water.

  • Implement in situ FTIR monitoring for real-time reaction control.

  • Purify via wiped-film evaporation (190–195°C, 0.1 mbar) , achieving >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Acetyloxy vs. Methoxy Groups : Compounds like Cue-lure and 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate demonstrate that replacing acetyloxy with methoxy groups reduces hydrolytic instability but may decrease bioavailability due to lower polarity .
  • Biological Activity: Coumarin derivatives with acetyloxy groups (e.g., Compound 7) show cytotoxicity via mitochondrial disruption and ROS induction, suggesting that this compound may share similar mechanisms .

Key Research Findings

Cytotoxicity : Acetyloxy-substituted coumarins (e.g., Compound 7) exhibit potent anticancer activity, with CC₅₀ values as low as 24 μM in lung cancer cells .

Stability and Reactivity : Acetoxy groups in Cue-lure undergo hydrolysis under basic conditions, limiting its environmental persistence .

Biological Activity

3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate, with the CAS number 302803-62-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H18O6C_{20}H_{18}O_6. It features an acetyloxy group and a phenylbutanoyl moiety, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • GABA Receptors : It has been suggested that compounds with similar structures can modulate GABAergic activity, potentially leading to sedative or anxiolytic effects .
  • Enzyme Inhibition : The presence of carbonyl groups in the structure may allow for interactions with enzymes involved in metabolic pathways, although specific enzyme targets for this compound have yet to be fully elucidated.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating that this compound might also possess similar properties .

Study 1: Antioxidant Capacity

A study evaluated the antioxidant capacity of various acetylated phenolic compounds, including derivatives similar to this compound. The results indicated significant scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in biological systems .

Study 2: Anti-inflammatory Potential

In vitro studies on related compounds revealed their ability to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests that this compound could be explored further for therapeutic use in conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialActivity against selected pathogens

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Acetyloxy)-4-(3-oxo-2-phenylbutanoyl)phenyl acetate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or acyl transfer. Key parameters include:

  • Temperature : Controlled heating (e.g., reflux) to activate intermediates without side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic acyl substitution .
  • Catalyst : Acidic or basic catalysts (e.g., pyridine) to stabilize reactive intermediates .
    Purification via distillation or column chromatography is critical to isolate the product from byproducts . Analytical techniques like HPLC and NMR should confirm purity (>95%) and structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies acetyloxy and phenylbutanoyl groups, with chemical shifts (δ) for carbonyl carbons (~170-200 ppm) and aromatic protons (~6.5-8.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, particularly for polymorphic forms .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • Analytical Monitoring : Track degradation products (e.g., free acetic acid via titration or GC-MS) and quantify stability using HPLC area-under-curve (AUC) metrics .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediates for this compound’s synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy profiles of acyl transfer or esterification steps .
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy intermediates and transition states .
  • Machine Learning : Train models on PubChem reaction datasets to optimize solvent/catalyst combinations .

Q. What strategies resolve discrepancies between theoretical (DFT) and experimental spectroscopic data?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts with COSMO-RS to account for solvation .
  • Conformational Sampling : Use molecular dynamics (MD) to model rotamer populations affecting experimental peaks .
  • Iterative Refinement : Adjust computational parameters (e.g., basis sets) to align with observed data .

Q. How can structure-activity relationship (SAR) studies elucidate its pharmacological potential?

  • Methodological Answer :

  • Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes like cyclooxygenase .
  • Functional Group Modification : Synthesize analogs (e.g., replacing acetyloxy with methoxy) and compare bioactivity via IC50 values .
  • In Silico Docking : Predict binding modes to receptors using AutoDock or Schrödinger .

Q. What experimental designs address contradictory data in reaction yield optimization?

  • Methodological Answer :

  • Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) systematically to identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield .
  • Design of Experiments (DoE) : Use Minitab or JMP to minimize trials while maximizing data robustness .

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